

# Chemical structure and properties of BMS-433771 dihydrochloride hydrate

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Compound of Interest

Compound Name:

BMS-433771 dihydrochloride
hydrate

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# BMS-433771 Dihydrochloride Hydrate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BMS-433771 dihydrochloride hydrate** is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV).[1][2] It functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro and in vivo pharmacology of BMS-433771, intended for researchers and professionals in the field of antiviral drug development.

## **Chemical Structure and Physicochemical Properties**

BMS-433771 is a benzimidazole derivative.[1] The dihydrochloride hydrate salt form enhances its solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of BMS-433771 and its Dihydrochloride Hydrate Salt



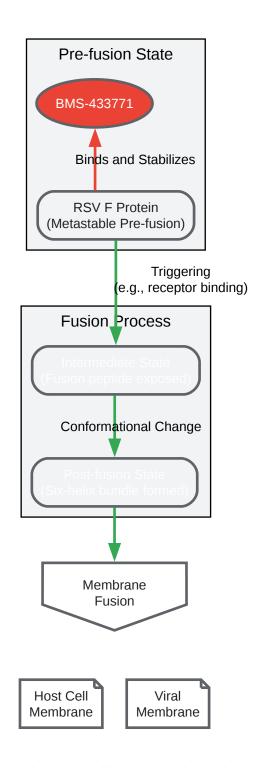
Property	Value	Reference(s)	
BMS-433771 (Free Base)			
Chemical Formula	C21H23N5O2	[2]	
Molecular Weight	377.44 g/mol	[2]	
Appearance	White to off-white solid	[2]	
SMILES	O=C(N(C1=C2C=CN=C1)CC3 =NC4=CC=CC=C4N3CCCCO) N2C5CC5	[2]	
BMS-433771 Dihydrochloride Hydrate			
Chemical Formula	C21H23N5O2 · 2HCl · H2O	N/A	
Molecular Weight	468.38 g/mol	N/A	
Solubility	DMSO: ≥ 6.25 mg/mLWater: 2.5 mg/mL (pH adjusted to 4 with HCl)	[2]	

# Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

BMS-433771 exerts its antiviral activity by specifically targeting the RSV F protein, a class I viral fusion protein. The fusion process is a multi-step conformational change in the F protein from a metastable pre-fusion state to a stable post-fusion state.[3]

BMS-433771 binds to a three-fold symmetric pocket within the central cavity of the pre-fusion conformation of the RSV F protein.[3] This binding stabilizes the pre-fusion state, preventing the necessary structural rearrangements that lead to the insertion of the fusion peptide into the host cell membrane and the subsequent formation of a six-helix bundle, which is essential for the fusion of the viral and host cell membranes.[1][4]





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**Figure 1.** Signaling pathway of RSV F protein-mediated membrane fusion and its inhibition by BMS-433771.

# **In Vitro Pharmacology**



BMS-433771 demonstrates potent and selective activity against both RSV subtypes A and B in cell culture.

Table 2: In Vitro Activity of BMS-433771

Parameter	Cell Line	Virus Strain(s)	Value	Reference(s)
EC50	НЕр-2	Laboratory and clinical isolates (A and B)	~20 nM	[2]
CC50	Various (e.g., HeLa, Vero, MT- 2)	N/A	> 100 μM	[2]

## **In Vivo Pharmacology**

BMS-433771 has demonstrated oral efficacy in rodent models of RSV infection.

Table 3: In Vivo Efficacy of BMS-433771

Animal Model	Dosing Regimen	Efficacy	Reference(s)
BALB/c Mice	Single oral dose (1- 100 mg/kg) 1 hour prior to infection	Significant reduction in lung viral titers	[5][6]
Cotton Rats	Single oral dose (25- 200 mg/kg) 1 hour prior to infection	Reduction in lung viral titers	[5][6][7]

Table 4: Pharmacokinetic Parameters of BMS-433771



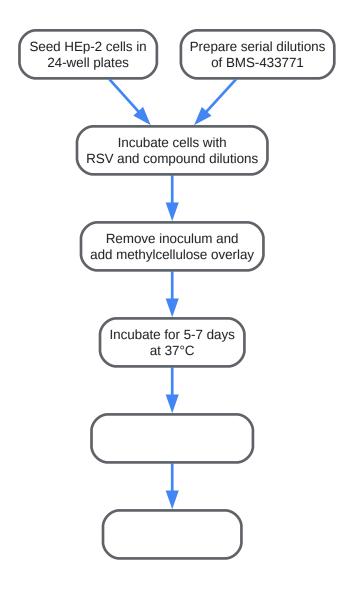
Specie s	Dose	Route	AUC	Cmax	Tmax	t1/2	Oral Bioava ilabilit y (%)	Refere nce(s)
Cotton Rat	N/A	Oral	A significa nt viral load reductio n of 1.0 log10 was obtaine d for an AUC value of 5,000 ng/h/ml.	N/A	N/A	N/A	N/A	[8]
Mouse	N/A	Oral	N/A	N/A	N/A	N/A	Good	[9]
Rat	N/A	Oral	N/A	N/A	N/A	N/A	Good	N/A
Dog	N/A	Oral	N/A	N/A	N/A	N/A	Good	N/A
Cynom olgus Monkey	N/A	Oral	N/A	N/A	N/A	N/A	Good	N/A

N/A: Not available in the reviewed literature.

# **Experimental Protocols Plaque Reduction Assay**

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC<sub>50</sub>).





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**Figure 2.** Workflow for a typical plaque reduction assay.

#### Methodology:

- Cell Seeding: HEp-2 cells are seeded into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[10]
- Compound Dilution: A serial dilution of BMS-433771 is prepared in an appropriate cell culture medium.
- Infection: The cell culture medium is removed from the confluent HEp-2 cell monolayers, and the cells are inoculated with a dilution of RSV (e.g., Long strain) in the presence of varying



concentrations of BMS-433771 or a vehicle control.

- Adsorption: The plates are incubated for a period (e.g., 1-2 hours) at 37°C to allow for viral adsorption.
- Overlay: After the adsorption period, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium, such as methylcellulose or agarose in a culture medium, to restrict the spread of the virus to adjacent cells.[10][11]
- Incubation: The plates are incubated at 37°C in a humidified CO<sub>2</sub> incubator for 5 to 7 days, allowing for the formation of plaques.[11]
- Staining and Quantification: The overlay is removed, and the cell monolayers are fixed (e.g., with formalin or methanol/acetone) and stained with a solution such as 0.1% crystal violet.
   [10] The plaques are then counted, and the EC<sub>50</sub> value is calculated as the concentration of BMS-433771 that reduces the number of plaques by 50% compared to the vehicle control.

## In Vivo Efficacy in a Cotton Rat Model

The cotton rat (Sigmodon hispidus) is a permissive model for RSV replication and is commonly used to evaluate the in vivo efficacy of antiviral compounds.

#### Methodology:

- Animal Acclimatization: Cotton rats are acclimatized to the facility for a specified period before the study begins.
- Compound Formulation and Administration: BMS-433771 is formulated for oral
  administration, often as a suspension or solution in a suitable vehicle. The compound is
  administered by oral gavage at various doses (e.g., 25, 50, 100, 200 mg/kg) at a specific
  time point relative to infection (e.g., 1 hour prior).[6][7]
- Virus Inoculation: Animals are anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., Long strain).[7]
- Monitoring: Animals are monitored daily for clinical signs of illness.



- Endpoint Analysis: At a predetermined time post-infection (e.g., day 4), the animals are euthanized, and their lungs are harvested.[7]
- Viral Titer Determination: The lung tissue is homogenized, and the viral titer in the homogenate is determined by a plaque assay or a 50% tissue culture infectious dose (TCID<sub>50</sub>) assay on HEp-2 cells. The reduction in lung viral titers in the treated groups is compared to the vehicle-treated control group.[6]

### Conclusion

**BMS-433771 dihydrochloride hydrate** is a promising, orally active inhibitor of RSV with a well-defined mechanism of action targeting the viral F protein. Its potent in vitro activity and demonstrated in vivo efficacy in preclinical models highlight its potential as a therapeutic agent for the treatment of RSV infections. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

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